molecular formula C16H16ClN3OS B280416 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B280416
M. Wt: 333.8 g/mol
InChI Key: VXSAYUQOTNYUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound is also known as GSK0660 and is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ).

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its ability to selectively antagonize PPARγ. PPARγ is a nuclear receptor that plays a key role in regulating gene expression in adipose tissue. By antagonizing PPARγ, this compound can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have found that this compound can reduce inflammation, improve insulin sensitivity, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide in lab experiments is its ability to selectively antagonize PPARγ. This allows researchers to study the role of PPARγ in various biological processes. However, one limitation of using this compound is that its effects may be cell type-specific and may not be applicable to all cell types.

Future Directions

There are several future directions that could be explored in relation to 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide. One potential direction is to study the effects of this compound on other nuclear receptors and their associated biological processes. Another potential direction is to explore the use of this compound as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, more research could be done to understand the mechanisms underlying the effects of this compound on inflammation and insulin sensitivity.

Synthesis Methods

The synthesis of 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves several steps. The starting material is 1-benzothiophene-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-methanol to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. Finally, this acid chloride is reacted with 3-chloropropan-1-amine to form the desired product.

Scientific Research Applications

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound could inhibit the growth of breast cancer cells by targeting PPARγ. Another study found that this compound could reduce inflammation and improve insulin sensitivity in obese mice.

Properties

Molecular Formula

C16H16ClN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

3-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H16ClN3OS/c1-9-12(10(2)20(3)19-9)8-18-16(21)15-14(17)11-6-4-5-7-13(11)22-15/h4-7H,8H2,1-3H3,(H,18,21)

InChI Key

VXSAYUQOTNYUQZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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